Zirconium silicate

Descripción general

Descripción

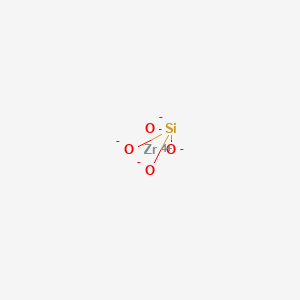

Zirconium silicate, also known as zirconium orthosilicate, is a chemical compound with the formula ZrSiO₄. It naturally occurs as the mineral zircon, which is a significant source of zirconium. This compound is typically colorless but can exhibit various colors due to impurities. It is known for its high melting point, hardness, and resistance to chemical attack, making it valuable in various industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Zirconium silicate can be synthesized through several methods:

Fusion Method: This involves the fusion of silicon dioxide (SiO₂) and zirconium dioxide (ZrO₂) in an arc furnace. The reaction produces this compound at high temperatures.

Sol-Gel Process: This method involves the hydrolysis and polycondensation of zirconium and silicon alkoxides, followed by drying and calcination to form this compound.

Precipitation Method: This involves reacting a zirconium salt (such as zirconium oxychloride) with sodium silicate in an aqueous solution, followed by filtration, washing, and drying to obtain this compound powder

Industrial Production Methods: Industrially, this compound is primarily obtained from zircon sand. The sand is processed through various steps, including milling, separation, and purification, to produce high-purity this compound. The industrial process often involves:

Gravity Separation: To concentrate zircon from sand deposits.

Magnetic and Electrostatic Separation: To remove impurities and obtain pure this compound.

Análisis De Reacciones Químicas

Formation of Zirconium Silicate

This compound forms through two primary mechanisms:

1.1 Solid-State Reaction

Zirconia (ZrO2) reacts with silica (SiO2) in the presence of halide mineralizers (e.g., NaCl, KCl) under high-temperature conditions:

This reaction proceeds via silica transport as volatile halides (e.g., SiCl4), followed by diffusion of SiO2 and O2 across the product layer . Halides facilitate the reaction by lowering activation barriers, enabling zircon formation even in nitrogen atmospheres .

1.2 Aqueous Synthesis

Zirconium salts (e.g., ZrCl4) react with sodium silicate (Na2SiO3) in aqueous solutions:

This method is less energy-intensive but requires precise pH and temperature control to prevent agglomeration .

Decomposition Pathways

This compound undergoes decomposition under specific conditions:

2.1 Alkali Fusion

In molten NaOH, zircon decomposes into sodium zirconate (Na2ZrO3) and sodium silicate (Na2SiO3):

Further reaction under sub-molten conditions forms sodium this compound (Na2ZrSiO5):

This pathway is critical for industrial Zr extraction .

2.2 Thermal Decomposition

At elevated temperatures (≥1000°C), this compound segregates into SiO2 and ZrO2:

Thermodynamic instability drives this process, with monoclinic ZrO2 forming preferentially over tetragonal phases .

XRD and Spectroscopy

-

X-ray Diffraction : Tetragonal ZrSiO4 (JCPDS 81-0589) exhibits peaks at 20.8°, 26.6°, and 36.5° .

-

FTIR/Raman : Zircon’s Si-O-Si bonds show absorption at 1050 cm⁻¹, while Zr-O vibrations appear near 630 cm⁻¹ .

-

XPS : Binding energies of Zr 3d (183.8 eV) and Si 2p (103.8 eV) confirm phase separation .

Phase Separation Mechanism

Thermal annealing triggers segregation due to:

Aplicaciones Científicas De Investigación

Ceramics Industry

Overview : Zirconium silicate is primarily used in the ceramics industry as a raw material for producing high-performance ceramics.

- Ceramic Glazes : It enhances the hardness and chemical stability of ceramic glazes, making it suitable for building ceramics, sanitary ware, and tableware. The addition of this compound improves the glaze's resistance to scratching and thermal shock .

- Opacification : this compound acts as an effective opacifier in ceramic engobes and frits. Studies have shown that its inclusion significantly increases the whiteness and opacity of ceramic products, which is crucial for aesthetic quality .

- Investment Casting : In investment casting, this compound is used to create molds due to its high melting point and stability under thermal stress. This application is particularly valuable in the aerospace and automotive industries for producing complex metal parts .

Biomedical Applications

Overview : Due to its biocompatibility and mechanical properties, this compound is gaining traction in biomedical applications.

- Dental Ceramics : this compound is utilized in dental materials for crowns and bridges, offering durability and aesthetic appeal. Its ability to withstand high mechanical loads makes it ideal for dental restorations .

- Bone Implants : Research indicates that this compound can be used as a bone substitute material due to its compatibility with biological tissues. It promotes cell adhesion and proliferation, making it suitable for orthopedic implants .

Environmental Applications

Overview : this compound has potential applications in environmental remediation.

- Adsorbent Material : Studies have demonstrated that this compound can effectively adsorb heavy metals from wastewater. Its high surface area and chemical stability make it a promising candidate for environmental cleanup efforts .

- Catalyst Support : In catalysis, this compound serves as a support material for various catalysts due to its thermal stability and ability to withstand harsh chemical environments. This application is relevant in processes such as wastewater treatment and air purification .

Electronics Industry

Overview : The electronics sector utilizes this compound for its excellent electrical properties.

- Insulating Materials : this compound is employed as an insulating material in electronic components due to its high dielectric strength and thermal stability. This property is critical in preventing electrical failures in high-performance devices .

- Substrates for Thin Films : In semiconductor manufacturing, this compound substrates are used for thin film deposition processes, contributing to the development of advanced electronic devices .

Research Case Studies

Mecanismo De Acción

Zirconium silicate can be compared with other silicate and zirconium compounds:

Zirconium Dioxide (ZrO₂): Unlike this compound, zirconium dioxide is used primarily for its high thermal stability and is a key material in ceramics and thermal barrier coatings.

Silicon Dioxide (SiO₂): Silicon dioxide is more chemically reactive and is used in a broader range of applications, including glass manufacturing and as a desiccant.

Aluminum Silicate (Al₂SiO₅): Aluminum silicate is used in ceramics and refractories but has different thermal and mechanical properties compared to this compound .

Comparación Con Compuestos Similares

- Zirconium Dioxide (ZrO₂)

- Silicon Dioxide (SiO₂)

- Aluminum Silicate (Al₂SiO₅)

Zirconium silicate stands out due to its unique combination of high refractive index, chemical inertness, and thermal stability, making it a valuable material in various high-performance applications.

Actividad Biológica

Zirconium silicate (ZrSiO₄) is a compound that has garnered attention in various fields, particularly in biomedicine and materials science, due to its unique properties and potential applications. This article explores the biological activity of this compound, focusing on its bioactivity, osteogenic properties, and antibacterial effects.

Overview of this compound

This compound is primarily known for its stability and resistance to chemical degradation. It is widely used in ceramics, electronics, and as a filler in various industrial applications. However, its role in biological systems is increasingly being studied, particularly in the context of bone regeneration and dental applications.

Bioactivity of this compound

Bioactivity refers to the ability of a material to elicit a biological response when in contact with living tissue. This compound has shown promising bioactive properties, particularly when incorporated into bioactive glasses or ceramics.

- Formation of Hydroxyapatite : Studies have demonstrated that this compound can promote the formation of hydroxyapatite (HA), a mineral form of calcium apatite that is a major component of bone. For instance, research indicates that increasing the zirconium dioxide (ZrO₂) content in glass compositions enhances HA layer growth when immersed in simulated body fluid (SBF) . This suggests a strong potential for this compound-based materials to integrate with bone tissue.

- In Vitro Studies : A study involving sol-gel glasses containing varying amounts of ZrO₂ showed that these materials formed a bone-like apatite layer after immersion in SBF for 7 days. The deposition was monitored through techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM), confirming the bioactivity of the tested samples .

Osteogenic Activity

Osteogenic activity refers to the ability of a material to support bone cell proliferation and differentiation. Several studies have investigated the osteogenic potential of this compound composites:

- Calcium Silicate-Zirconia Composites : Research has shown that composites made from calcium silicate and zirconia exhibit significant osteogenic activity. In vitro tests using human mesenchymal stem cells (hMSCs) demonstrated enhanced mineralization and cell proliferation when cultured with these composites . Alizarin red staining was used to quantify mineralized matrix synthesis, indicating effective osteogenesis.

- Antibacterial Properties : The incorporation of zirconium compounds into bioactive glasses has also been linked to antibacterial effects. Zirconia particles can interact with bacterial cell membranes due to their positive charge, leading to cell lysis and death . This property is particularly beneficial for dental applications where infection control is crucial.

Case Studies

Several case studies highlight the practical applications of this compound in biomedical contexts:

- Dental Applications : Zirconia-reinforced lithium silicate ceramics have been evaluated for their mechanical properties and biocompatibility. In vitro assessments suggest high flexural strength and satisfactory adhesion to resin cement, making them suitable for dental restorations .

- Implant Coatings : Bioactive glasses modified with zirconium have been explored for use as coatings on implants. These coatings promote osseointegration by enhancing bone growth around the implant surface .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

zirconium(4+);silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O4Si.Zr/c1-5(2,3)4;/q-4;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQYVLUOOAAOGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si]([O-])([O-])[O-].[Zr+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ZrSiO4, O4SiZr | |

| Record name | Zirconium orthosilicate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Zirconium_orthosilicate | |

| Description | Chemical information link to Wikipedia. | |

| Record name | zirconium(IV) silicate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Zirconium(IV)_silicate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60892246 | |

| Record name | Zirconium silicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60892246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Dry Powder; Other Solid, Colorless solid; [Merck Index] Grey powder; [MSDSonline], Colorless to greyish-white to red to brown fine powder; Odorless; [Continental Mineral Processing MSDS] | |

| Record name | Zircon (Zr(SiO4)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid (H4SiO4), zirconium(4+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zirconium silicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8494 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Zircon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18329 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10101-52-7, 14940-68-2, 1344-21-4 | |

| Record name | Zirconium silicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zirconite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014940682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zircon (Zr(SiO4)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid (H4SiO4), zirconium(4+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zirconium silicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60892246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zircon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Silicic acid, zirconium(4+) salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.264 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Zirconium orthosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZIRCONIUM SILICATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SY8H89134 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.